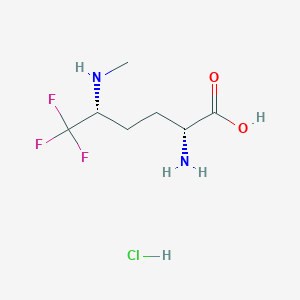
(2R,5R)-2-amino-6,6,6-trifluoro-5-(methylamino)hexanoic acid hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R,5R)-2-amino-6,6,6-trifluoro-5-(methylamino)hexanoic acid hydrochloride is a synthetic compound known for its unique chemical structure and properties. It is often used in scientific research, particularly in the fields of chemistry, biology, and medicine. The compound’s structure includes a trifluoromethyl group, which imparts significant chemical stability and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2R,5R)-2-amino-6,6,6-trifluoro-5-(methylamino)hexanoic acid hydrochloride typically involves multiple steps, including the introduction of the trifluoromethyl group and the formation of the amino and methylamino functionalities. Common synthetic routes may involve the use of reagents such as trifluoroacetic acid, methylamine, and various protecting groups to ensure selective reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
(2R,5R)-2-amino-6,6,6-trifluoro-5-(methylamino)hexanoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce various amine derivatives.
Applications De Recherche Scientifique
(2R,5R)-2-amino-6,6,6-trifluoro-5-(methylamino)hexanoic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of (2R,5R)-2-amino-6,6,6-trifluoro-5-(methylamino)hexanoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance binding affinity and selectivity, leading to potent biological effects. The compound may modulate various signaling pathways, resulting in its observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2R,5R)-2-(benzoylamino)-6,6,6-trifluoro-5-(methylamino)hexanoic acid hydrochloride
- (2R,5R)-2-(acetylamino)-6,6,6-trifluoro-5-(methylamino)hexanoic acid hydrochloride
Uniqueness
(2R,5R)-2-amino-6,6,6-trifluoro-5-(methylamino)hexanoic acid hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and reactivity, making it a valuable compound in various research applications.
Propriétés
Formule moléculaire |
C7H14ClF3N2O2 |
|---|---|
Poids moléculaire |
250.65 g/mol |
Nom IUPAC |
(2R,5R)-2-amino-6,6,6-trifluoro-5-(methylamino)hexanoic acid;hydrochloride |
InChI |
InChI=1S/C7H13F3N2O2.ClH/c1-12-5(7(8,9)10)3-2-4(11)6(13)14;/h4-5,12H,2-3,11H2,1H3,(H,13,14);1H/t4-,5-;/m1./s1 |
Clé InChI |
JEHLHKXQCSTGIY-TYSVMGFPSA-N |
SMILES isomérique |
CN[C@H](CC[C@H](C(=O)O)N)C(F)(F)F.Cl |
SMILES canonique |
CNC(CCC(C(=O)O)N)C(F)(F)F.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


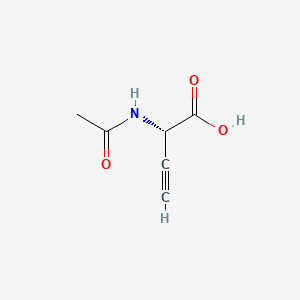
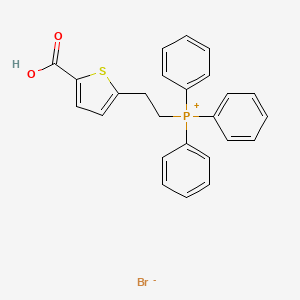

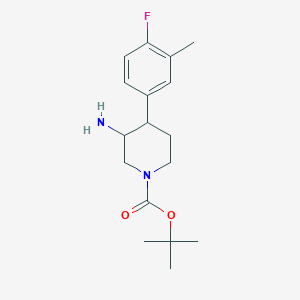
![[1-methyl-2-[(E)-(phenylcarbamoylhydrazinylidene)methyl]pyridin-1-ium-3-yl] N,N-dimethylcarbamate](/img/structure/B13145340.png)
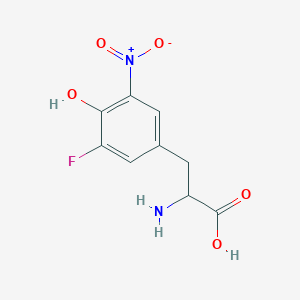
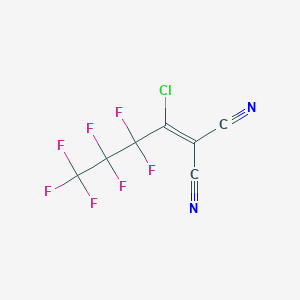
![5-Benzyl-4,5,6,7-tetrahydrofuro[3,4-c]pyridine](/img/structure/B13145361.png)
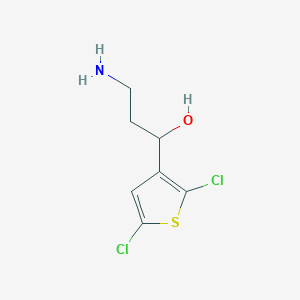
![benzyl (NZ)-N-[methylsulfanyl(phenylmethoxycarbonylamino)methylidene]carbamate](/img/structure/B13145371.png)
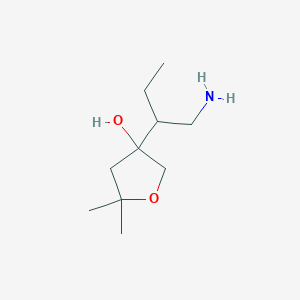
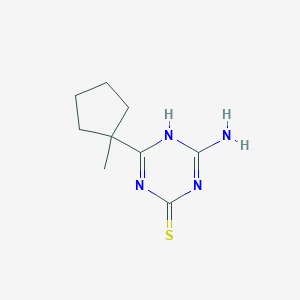
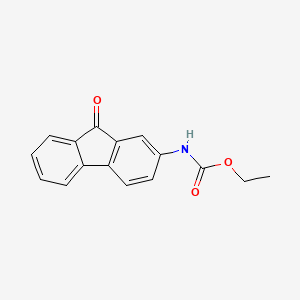
![4-(2-(Benzo[d][1,3]dioxol-5-yl)vinyl)-N,N-diphenylaniline](/img/structure/B13145387.png)
